Structural and Property Comparison Against Closest Alkoxy-Chain Analogs
The target compound (4-ethoxy derivative) is differentiated from the 4-butoxy analog (CAS 923244-89-7) by a shorter alkoxy chain. This results in a predicted lower lipophilicity. Based on PubChem computed properties, the target compound has an XLogP3-AA of 4.0 [1], whereas the 4-butoxy analog (C23H24N4O3S) is estimated to have an XLogP3-AA approximately 0.7–1.0 units higher due to the extended alkyl chain, though a direct experimental measurement is not available for the butoxy variant in the referenced source.
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.0 (computed) |
| Comparator Or Baseline | 4-butoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide (estimated >4.7) |
| Quantified Difference | Predicted ~0.7-1.0 log unit lower lipophilicity for target |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem) |
Why This Matters
Lower lipophilicity can translate to improved aqueous solubility, reduced non-specific protein binding, and potentially different pharmacokinetic profiles, which are critical considerations for assay development and lead optimization.
- [1] PubChem. Computed Properties for CID 18568525 (XLogP3-AA = 4). National Library of Medicine. Accessed May 2026. View Source
